molecular formula C10H12O3 B1296879 Isopropyl 3-hydroxybenzoate CAS No. 53631-77-9

Isopropyl 3-hydroxybenzoate

Cat. No.: B1296879
CAS No.: 53631-77-9
M. Wt: 180.2 g/mol
InChI Key: VANDBVAFPVUVNX-UHFFFAOYSA-N
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Description

Isopropyl 3-hydroxybenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon, and the carboxyl group is esterified with isopropyl alcohol. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food preservation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3-hydroxybenzoate can be synthesized through an esterification reaction between 3-hydroxybenzoic acid and isopropyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

3-Hydroxybenzoic acid+Isopropyl alcoholH2SO4Isopropyl 3-hydroxybenzoate+Water\text{3-Hydroxybenzoic acid} + \text{Isopropyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Hydroxybenzoic acid+Isopropyl alcoholH2​SO4​​Isopropyl 3-hydroxybenzoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

    Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Isopropyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of isopropyl 3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other parabens, which are known for their preservative properties .

Comparison with Similar Compounds

    Isopropyl 4-hydroxybenzoate: Another ester of benzoic acid, but with the hydroxyl group at the fourth position.

    Methyl 3-hydroxybenzoate: A methyl ester derivative of 3-hydroxybenzoic acid.

    Ethyl 3-hydroxybenzoate: An ethyl ester derivative of 3-hydroxybenzoic acid.

Comparison: Isopropyl 3-hydroxybenzoate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct physicochemical properties compared to its methyl and ethyl counterparts. The position of the hydroxyl group also influences its reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

propan-2-yl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANDBVAFPVUVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342077
Record name Isopropyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53631-77-9
Record name Isopropyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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